![molecular formula C7H5BF3KO B1592701 Potassium 4-formylphenyltrifluoroborate CAS No. 374564-36-0](/img/structure/B1592701.png)
Potassium 4-formylphenyltrifluoroborate
Overview
Description
Potassium 4-formylphenyltrifluoroborate, also known as 4-FPT or KFPT, is a compound that has been studied for its biochemical and physiological effects. It is a colorless, odorless, water-soluble compound with a melting point of around 37°C. 4-FPT is a derivative of phenyltrifluoroborate, which is a compound that has been used in a variety of laboratory experiments. 4-FPT is a versatile compound that can be used to study a variety of biochemical and physiological processes.
Scientific Research Applications
CHOC6H4BF3K CHOC_6H_4BF_3K CHOC6H4BF3K
, is a versatile compound in scientific research. Below is a comprehensive analysis of its unique applications across various fields of study:Organic Synthesis
Potassium 4-formylphenyltrifluoroborate is widely used in organic synthesis. It serves as a building block for the construction of complex molecules due to its stability and reactivity. Specifically, it is employed in the synthesis of unsaturated organotrifluoroborates through Wittig and Horner-Wadsworth-Emmons Olefination . This application is crucial for creating compounds with double bonds, which are fundamental in various organic reactions.
Mechanism of Action
Target of Action
Potassium 4-formylphenyltrifluoroborate is a chemical compound that primarily targets the synthesis of unsaturated organotrifluoroborates . The compound plays a crucial role in the Wittig and Horner-Wadsworth-Emmons Olefination, a chemical reaction that forms carbon-carbon double bonds .
Mode of Action
The interaction of Potassium 4-formylphenyltrifluoroborate with its targets involves the formation of unsaturated organotrifluoroborates . This process is facilitated by the Wittig and Horner-Wadsworth-Emmons Olefination, which results in the formation of carbon-carbon double bonds .
Biochemical Pathways
The biochemical pathways affected by Potassium 4-formylphenyltrifluoroborate are primarily related to the synthesis of unsaturated organotrifluoroborates . The downstream effects of these pathways involve the formation of carbon-carbon double bonds, which are crucial in various biochemical processes .
Result of Action
The molecular and cellular effects of Potassium 4-formylphenyltrifluoroborate’s action primarily involve the formation of unsaturated organotrifluoroborates . This leads to the formation of carbon-carbon double bonds, which are crucial in various biochemical processes .
Action Environment
The action, efficacy, and stability of Potassium 4-formylphenyltrifluoroborate can be influenced by various environmental factors. For instance, it is known to be air sensitive and should be stored away from air and oxidizing agents . It is also recommended to keep the container tightly closed and place it in a cool, dry, and well-ventilated condition . Furthermore, it should be stored under inert gas .
properties
IUPAC Name |
potassium;trifluoro-(4-formylphenyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF3O.K/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h1-5H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWVRVCGAOIWBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C=O)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635697 | |
Record name | Potassium trifluoro(4-formylphenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
374564-36-0 | |
Record name | Potassium trifluoro(4-formylphenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 4-formylphenyltrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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